4-(4-nitrophenyl)-2-Piperazinone
Overview
Description
4-(4-nitrophenyl)-2-Piperazinone is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions.
Mechanism of Action
Target of Action
It is known that similar compounds, such as nitrophenylpiperazine derivatives, have been studied as potential tyrosinase inhibitors . Tyrosinases are enzymes that play a crucial role in the synthesis of melanin, a pigment responsible for the color of skin, eyes, and hair .
Biochemical Pathways
If we consider its potential role as a tyrosinase inhibitor, it could be involved in the melanin synthesis pathway . By inhibiting tyrosinase, 4-(4-Nitrophenyl)piperazin-2-one could potentially reduce the production of melanin, affecting pigmentation.
Result of Action
If it acts as a tyrosinase inhibitor, it could potentially reduce the production of melanin at the cellular level, leading to changes in pigmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-2-Piperazinone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazin-2-one .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-(4-nitrophenyl)-2-Piperazinone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to 4-(4-aminophenyl)piperazin-2-one.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
4-(4-nitrophenyl)-2-Piperazinone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
4-(4-Nitrophenyl)piperazin-1-ium salts: These compounds share the nitrophenyl group but differ in their ionic state and specific applications.
4-(4-Nitrophenyl)-1-piperazinyl derivatives: These derivatives have modifications at the piperazine ring, leading to different biological activities.
Uniqueness: 4-(4-nitrophenyl)-2-Piperazinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-nitrophenyl)piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-7-12(6-5-11-10)8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGRBZMXHGFCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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